molecular formula C13H11N5O4S2 B2853243 N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-35-6

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2853243
CAS No.: 851862-35-6
M. Wt: 365.38
InChI Key: IUYSYXQNIZKOAQ-UHFFFAOYSA-N
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Description

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H11N5O4S2 and its molecular weight is 365.38. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Amide Synthesis and Reactivity

  • The synthesis and reactivity of heterocyclic compounds, including furan and thiazole derivatives, have been explored, focusing on electrophilic substitution reactions and their potential in creating novel chemical entities (Aleksandrov & El’chaninov, 2017).

Chelating Properties and Metal Complexes

  • Research on benzofuran and oxadiazole combined molecules has shown their potential in forming chelates with transition metals, indicating their use in medicinal chemistry and possibly in catalysis (Varde & Acharya, 2017).

Biological Activities of Furan and Thiazole Derivatives

  • Various studies have synthesized and characterized furan and thiazole derivatives, investigating their antimicrobial, antifungal, and anti-tubercular activities. These compounds show promise in developing new therapeutic agents due to their significant bioactivities (Akhaja & Raval, 2012; Başoğlu et al., 2013).

Antimicrobial and Anticancer Properties

  • The antimicrobial and anticancer properties of novel synthetic compounds, incorporating furan and oxadiazole rings, have been evaluated. These studies contribute to the search for new drugs with improved efficacy against various diseases (Chambhare et al., 2003; Çakmak et al., 2022).

Energetic Materials and Insensitive Munitions

  • Research into the synthesis of compounds based on oxadiazole and furazan rings has been directed towards their application as insensitive energetic materials. These studies indicate the potential of such compounds in the development of safer and more stable energetic materials for various applications (Yu et al., 2017).

Properties

IUPAC Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S2/c19-9(16-12-14-3-5-23-12)7-24-13-18-17-10(22-13)6-15-11(20)8-2-1-4-21-8/h1-5H,6-7H2,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSYXQNIZKOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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